molecular formula C18H23ClN6O B10901760 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10901760
M. Wt: 374.9 g/mol
InChI Key: HEJQIYLFQCOOME-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors such as 3,6-dimethylpyridine and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Chloropyrazole Moiety: The chloropyrazole group can be introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with chlorinating agents like thionyl chloride.

    Attachment of the Isopropyl and Methyl Groups: Alkylation reactions using reagents such as isopropyl bromide and methyl iodide are employed to introduce the isopropyl and methyl groups at specific positions on the pyrazolo[3,4-b]pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyrazole moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable molecule for further research and development in various scientific fields.

Properties

Molecular Formula

C18H23ClN6O

Molecular Weight

374.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H23ClN6O/c1-6-24-15(14(19)8-21-24)9-20-18(26)13-7-11(4)22-17-16(13)12(5)23-25(17)10(2)3/h7-8,10H,6,9H2,1-5H3,(H,20,26)

InChI Key

HEJQIYLFQCOOME-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C(C)C)C

Origin of Product

United States

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